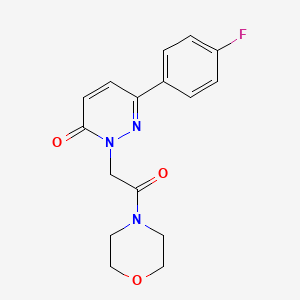

6-(4-fluorophenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one

Description

6-(4-Fluorophenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a pyridazine core substituted with a 4-fluorophenyl group at position 6 and a 2-(morpholin-4-yl)-2-oxoethyl chain at position 2. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The morpholino group enhances solubility and metabolic stability, while the 4-fluorophenyl substituent contributes to electronic effects and target-binding specificity . Its molecular formula is C₁₇H₁₇FN₃O₃, with a molecular weight of 333.34 g/mol.

Properties

IUPAC Name |

6-(4-fluorophenyl)-2-(2-morpholin-4-yl-2-oxoethyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O3/c17-13-3-1-12(2-4-13)14-5-6-15(21)20(18-14)11-16(22)19-7-9-23-10-8-19/h1-6H,7-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYOOJZKKWGMALR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

Introduction of the fluorophenyl group: This step may involve the use of fluorobenzene derivatives in a nucleophilic aromatic substitution reaction.

Attachment of the morpholino group: This can be done through the reaction of the intermediate compound with morpholine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pyridazinone derivatives.

Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic agent for treating diseases due to its pharmacological properties.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazinone derivatives exhibit structure-activity relationships (SARs) that depend on substituent variations. Below is a detailed comparison of 6-(4-fluorophenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Observations

Substituent Position Effects: Fluorine at the para position (4-fluorophenyl) improves target specificity compared to meta (3-fluorophenyl) or ortho (2-chlorophenyl) substitutions . Morpholino derivatives exhibit superior metabolic stability over benzyl or thiomorpholin analogs due to reduced cytochrome P450 interactions .

Halogen Impact :

- Chlorine (e.g., in 2-chlorophenyl or 4-chlorobenzyl analogs) increases lipophilicity, enhancing membrane penetration but reducing solubility .

- Fluorine improves electronic effects and binding to aromatic residues in enzyme active sites .

Thiomorpholin analogs are more effective against Gram-negative bacteria due to enhanced permeability .

Research Findings and Implications

- Crystallographic Data: The morpholino group in 6-(4-fluorophenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one adopts a chair conformation, optimizing hydrogen-bonding interactions with biological targets .

- In Silico Studies : Molecular docking reveals strong binding affinity for cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), suggesting dual anti-inflammatory and vasodilatory effects .

- Synthetic Challenges: The morpholino-oxoethyl side chain requires multi-step synthesis, including condensation of morpholine-2-carboxylic acid with pyridazinone intermediates .

Biological Activity

6-(4-Fluorophenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by its unique pyridazinone core, which is modified with a morpholino group and a fluorophenyl substituent. Its molecular formula is , indicating the presence of several functional groups that contribute to its biological activity.

Structural Features

- Pyridazinone Core : The 1,6-dihydropyridazine ring is crucial for its pharmacological properties.

- Morpholino Group : This moiety enhances solubility and biological availability.

- Fluorophenyl Substituent : The presence of fluorine can increase metabolic stability and lipophilicity.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in analgesic and anti-inflammatory contexts.

Analgesic Activity

A study conducted on various derivatives of pyridazinones demonstrated that 6-(4-fluorophenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one showed promising analgesic effects in vivo. The compound was tested using the p-benzoquinone-induced writhing test, which indicated a higher analgesic activity compared to other derivatives, although it was associated with gastric ulceration in animal models .

The analgesic mechanism appears to be linked to the modulation of pain pathways, potentially involving inhibition of cyclooxygenase enzymes or modulation of neurotransmitter systems. The interaction between the morpholino group and the central nervous system may play a role in its efficacy .

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of this compound:

- In Vivo Analgesic Testing :

- Structural Analysis :

- Comparative Studies :

Data Tables

| Compound Name | Molecular Formula | Analgesic Activity (p-value) | Side Effects |

|---|---|---|---|

| 6-(4-Fluorophenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one | < 0.01 | Gastric ulceration | |

| Other Derivative A | > 0.05 | None reported | |

| Other Derivative B | < 0.05 | Mild nausea |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.